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Compound of Interest

Compound Name: 6-Ethoxyquinoline-2-carbaldehyde

Cat. No.: B027307

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and analytical characterization of 6-Ethoxyquinoline-2-carbaldehyde (CAS No:
100063-12-5). This document is intended to serve as a valuable resource for professionals in
research and drug development by consolidating available data and outlining robust
experimental protocols. Due to the limited availability of specific experimental data for this
compound in peer-reviewed literature, this guide combines reported data from chemical
suppliers with predicted values and generalized methodologies based on structurally related
quinoline derivatives. All quantitative data is summarized in structured tables for clarity, and key
processes are visualized using logical diagrams.

Physicochemical Properties

The fundamental physicochemical characteristics of 6-Ethoxyquinoline-2-carbaldehyde are
crucial for its handling, formulation, and application in research and development. The data
presented below is a compilation from various chemical databases and computational models.

Table 1: Summary of Physicochemical Data for 6-Ethoxyquinoline-2-carbaldehyde
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Property Value Source
6-ethoxyquinoline-2-

IUPAC Name N/A
carbaldehyde
6-Ethoxyquinoline-2-

Synonyms carboxaldehyde, 6-Ethoxy-2- [1]
formylquinoline

CAS Number 100063-12-5 [1]

Molecular Formula C12H11NO2 [1]

Molecular Weight 201.22 g/mol [1]

Exact Mass 201.0790 u [1]

Appearance Not specified (likely solid) Inferred

Melting Point Data not available N/A

Boiling Point 363.8 °C (Predicted) [1]

Density 1.191 g/cm? (Predicted) [1]
Inferred to be soluble in

Solubility common organic solvents like Inferred
chloroform, DMF.

Flash Point 173.8 °C (Predicted) [1]

Refractive Index

1.631 (Predicted)

[1]

Vapor Pressure

1.75E-05 mmHg at 25°C
(Predicted)

[1]

XLogP3

2.4 - 2.5 (Predicted)

[1]

Hydrogen Bond Acceptor

Count

3 (Predicted)

[1]

Rotatable Bond Count

3 (Predicted)

[1]

Experimental Workflow for Property Determination
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To supplement the predicted data, a generalized experimental workflow for the determination of
key physicochemical properties is outlined below.

Synthesis & Purification

Synthesize Compound

Purify (e.g., Chromatography, Recrystallization)

Confirm Structure Confirm Mass “\Confirm Functional Groups

Structural Characterization

NMR (1H, 13C) Mass Spectrometry IR Spectroscopy

Purity Analysis (HPLC, GC)

Physicoghemical Testing

Melting Point Determination Solubility Studies LogP Determination pKa Measurement

Click to download full resolution via product page

Caption: Generalized workflow for synthesis, characterization, and physicochemical property
determination.

Synthesis of 6-Ethoxyquinoline-2-carbaldehyde

While a specific, detailed experimental protocol for the synthesis of 6-Ethoxyquinoline-2-
carbaldehyde is not readily available in the literature, two plausible synthetic routes can be
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postulated based on established methodologies for quinoline derivatives.

Route 1: Vilsmeier-Haack Formylation of 6-
Ethoxyquinoline

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich
aromatic and heteroaromatic compounds. The ethoxy group at the 6-position of the quinoline
ring is an electron-donating group, which should activate the ring towards electrophilic
substitution.

Vilsmeier Reagent (POCI3, DMF) 6-Ethoxyquinoline

Electrophilic Attack

Iminium Salt Intermediate Aqueous Workup (Hydrolysis)

Hydrolysis

6-Ethoxyquinoline-2-carbaldehyde

Click to download full resolution via product page

Caption: Postulated Vilsmeier-Haack synthesis pathway for 6-Ethoxyquinoline-2-
carbaldehyde.

Generalized Experimental Protocol (Vilsmeier-Haack Reaction):

o Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCIs)
dropwise while maintaining the low temperature. Stir the mixture for approximately 30-60
minutes to form the Vilsmeier reagent.

» Reaction: Dissolve 6-ethoxyquinoline in an appropriate solvent (e.g., chloroform or DMF) and
add it dropwise to the prepared Vilsmeier reagent at 0°C.
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o Heating: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to a temperature typically ranging from 60-90°C for several hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

o Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture by the
slow addition of a base, such as a saturated sodium bicarbonate solution or sodium
hydroxide solution, until the pH is neutral or slightly basic.

o Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or
dichloromethane).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel or by recrystallization.

Route 2: Oxidation of 2-Methyl-6-ethoxyquinoline

Another common strategy for the synthesis of aromatic aldehydes is the oxidation of a methyl
group at the corresponding position. Selenium dioxide (SeQOx2) is a classic reagent for the
oxidation of activated methyl groups on heterocyclic systems.

2-Methyl-6-ethoxyquinoline Selenium Dioxide (Se02)

Initial Oxidation

s

Allylic Alcohol Intermediate (Hypothetical)

urther Oxidation

6-Ethoxyquinoline-2-carbaldehyde

Click to download full resolution via product page

Caption: Postulated synthesis of 6-Ethoxyquinoline-2-carbaldehyde via oxidation.
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Generalized Experimental Protocol (Selenium Dioxide Oxidation):

e Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-
ethoxyquinoline in a suitable solvent such as dioxane or a mixture of ethanol and
cyclohexane.

e Reaction: Add a stoichiometric amount of selenium dioxide (SeO3) to the solution.

e Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress
by TLC. The formation of a black precipitate of elemental selenium is often observed.

o Workup: After the reaction is complete, cool the mixture to room temperature and filter to
remove the selenium precipitate.

o Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the
residue in an organic solvent and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by
column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of
the synthesized 6-Ethoxyquinoline-2-carbaldehyde.

Spectroscopic Data (Predicted)

While experimental spectra for 6-Ethoxyquinoline-2-carbaldehyde are not readily available,
the expected spectral characteristics can be predicted based on its structure and data from
analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Characteristics

- Aldehyde proton (CHO) singlet: ~9.8-10.2
ppm- Aromatic protons (quinoline ring): ~7.0-8.5

1H NMR ppm (complex multiplet patterns)- Ethoxy group
(-OCHzCHs): quartet ~4.1-4.3 ppm and triplet
~1.4-1.6 ppm

- Aldehyde carbonyl carbon (C=0): ~190-195
13C NMR ppm- Aromatic carbons: ~110-160 ppm- Ethoxy
group (-OCH2CHs): ~64 ppm and ~15 ppm

- Aldehyde C=0 stretch: ~1690-1710 (strong)-

Aldehyde C-H stretch: ~2720 and ~2820 (weak
IR Spectroscopy (cm™1) to medium)- Aromatic C=C and C=N stretches:

~1450-1600- C-O-C stretch (ether): ~1250

(asymmetric) and ~1040 (symmetric)

Mass Spectrometry (ESI+) - [M+H]*: m/z = 202.0863

Generalized Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard if required.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or
higher). For 13C NMR, a proton-decoupled spectrum is typically obtained.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shifts relative to the solvent peak
or TMS.

Infrared (IR) Spectroscopy:

o Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use
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an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record a background spectrum. Then, acquire the sample spectrum over a
typical range of 4000-400 cm~1,

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

o Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate
ionization technique, such as Electrospray lonization (ESI). Acquire the mass spectrum in
positive ion mode.

o Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]*)
and compare it to the calculated exact mass.

Biological Activity and Potential Applications

Specific biological activity data for 6-Ethoxyquinoline-2-carbaldehyde is not extensively
reported. However, the quinoline scaffold is a well-known privileged structure in medicinal
chemistry, with derivatives exhibiting a wide range of pharmacological activities, including
anticancer, antimicrobial, and anti-inflammatory properties. The presence of the carbaldehyde
group offers a reactive handle for the synthesis of more complex derivatives, such as Schiff
bases, which are also known for their diverse biological activities. Therefore, 6-
Ethoxyquinoline-2-carbaldehyde serves as a valuable intermediate for the synthesis of novel
compounds for drug discovery and development. Further research is required to elucidate the
specific biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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